Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes an ethyl ester, acetylamino group, and dinitro substituents on a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the nitration of a benzothiophene derivative to introduce nitro groups at specific positions. This is followed by the introduction of the acetylamino group through an acetylation reaction. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or aldehydes.
Reduction: Products include amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The acetylamino group may also play a role in binding to proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: Similar in having an acetylamino group and ethyl ester but differs in the core structure.
2-Aminothiazole derivatives: Share the presence of nitrogen and sulfur in the heterocyclic ring but differ in their specific substituents and biological activities.
Uniqueness
Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-acetamido-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O8S/c1-3-24-13(19)9-8-6(15(20)21)4-7(16(22)23)10(18)11(8)25-12(9)14-5(2)17/h4,18H,3H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGUNLSMXWMKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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